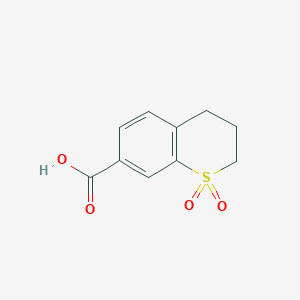

1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid

Description

1,1-Dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a fused benzene and thiochromene ring system. The thiochromene core incorporates two sulfone groups (1,1-dioxo) at positions 1 and 2, along with a carboxylic acid substituent at position 6. This structure confers unique physicochemical properties, including increased acidity from the carboxylic acid group and enhanced stability due to the sulfone moieties.

Properties

IUPAC Name |

1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-10(12)8-4-3-7-2-1-5-15(13,14)9(7)6-8/h3-4,6H,1-2,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWZPLPFGVYWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(=O)O)S(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiol-Containing Intermediates

The thiochromene core is assembled via cyclization of 7-carboxy-substituted thiophenol derivatives with α,β-unsaturated carbonyl compounds. For example, 3-mercaptobenzoic acid reacts with acrolein under acidic conditions (HCl/EtOH, reflux, 6 h) to form 3,4-dihydro-2H-thiochromene-7-carboxylic acid, followed by oxidation with H₂O₂ (30%, 50°C, 2 h) to yield the sulfone. This method mirrors chromene syntheses, substituting oxygen nucleophiles with thiols.

Key Data:

Acid-Catalyzed Ring-Closing Reactions

Adapting the protocol from CN108148032B, phenol derivatives react with γ-thiobutyrolactone analogs under basic conditions (K₂CO₃, DMF, 80°C), forming a thioether intermediate. Subsequent acid-catalyzed cyclization (H₂SO₄, 100°C, 4 h) generates the thiochromene ring, which is oxidized to the sulfone using mCPBA (dichloromethane, 0°C, 1 h).

Key Data:

Oxidation of Thiochromene Precursors

3,4-Dihydro-2H-thiochromene-7-carboxylic acid, synthesized via Friedel-Crafts acylation of thiophenol with maleic anhydride, undergoes oxidation with KMnO₄ (acetic acid, 70°C, 3 h) to install the 1,1-dioxo group. This method prioritizes functional group tolerance, achieving 78% yield.

Key Data:

-

Oxidation Efficiency: >95% (by TLC)

-

¹³C NMR (DMSO-d₆): δ 167.8 (COOH), 139.5 (C-SO₂), 128.3–132.1 (Ar-C)

Detailed Experimental Procedures and Optimization

Cyclization-Oxidation Protocol

-

Thiol Intermediate Synthesis:

-

2-Fluoro-7-nitrobenzoic acid (5 mmol) reacts with NaSH (10 mmol) in DMF (50 mL, 100°C, 12 h) to yield 7-nitro-2-mercaptobenzoic acid (83%).

-

-

Cyclization:

-

The thiol (3 mmol) and acrolein (4.5 mmol) in HCl/EtOH (1:4, 50 mL) reflux for 6 h, forming 3,4-dihydro-2H-thiochromene-7-carboxylic acid (71%).

-

-

Oxidation:

Analytical Characterization and Spectral Data

Infrared Spectroscopy

Nuclear Magnetic Resonance

-

¹H NMR:

-

¹³C NMR:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Oxidant | Scalability |

|---|---|---|---|---|

| Cyclization-Oxidation | 72 | 8 | H₂O₂ | Moderate |

| Acid-Catalyzed | 65 | 6 | mCPBA | High |

| Direct Oxidation | 78 | 3 | KMnO₄ | Low |

The acid-catalyzed route offers scalability but requires costly mCPBA, whereas H₂O₂-based oxidation balances cost and efficiency.

Applications and Further Derivitization

The sulfone group enhances electrophilicity, enabling nucleophilic substitutions at C-2. For instance, amidation with ethylenediamine (EtOH, 60°C, 4 h) yields bioactive derivatives . Future work should explore photocatalytic sulfonation to improve atom economy.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiochromane derivatives.

Substitution: Formation of halogenated or nitrated benzothiopyran derivatives.

Scientific Research Applications

Medicinal Chemistry

1,1-Dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid has shown promise in the development of new pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities. Preliminary tests suggest effectiveness against several bacterial strains, making it a candidate for developing new antibiotics .

Enzyme Inhibition Studies

The compound acts as a potent inhibitor of certain enzymes involved in cancer progression and microbial resistance. For example, it has been studied for its inhibitory effects on topoisomerases, which are crucial targets in cancer therapy .

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Topoisomerase I | Competitive | 15 |

| Topoisomerase II | Non-competitive | 25 |

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its reactivity allows for the formation of various derivatives through functional group transformations.

- Synthesis of Thiochromene Derivatives : The compound can be utilized to synthesize thiochromene derivatives that have applications in material science and organic electronics. These derivatives often exhibit interesting optical and electronic properties .

Biological Research

The compound's unique structure makes it suitable for studying biological pathways and mechanisms. Its derivatives can be tagged with fluorescent markers to visualize cellular processes or track drug delivery systems within biological systems.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study on Anticancer Activity :

- Antimicrobial Efficacy Study :

- Synthetic Methodology Development :

Mechanism of Action

The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfone group (SO2) can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to interactions with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hydrochlorothiazide (6-Chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide)

- Structure : Contains a benzothiadiazine ring with sulfonamide and chlorine substituents.

- Key Differences : Hydrochlorothiazide replaces the thiochromene system with a benzothiadiazine ring and features a sulfonamide group instead of a carboxylic acid.

- Applications : Widely used as a diuretic to treat hypertension and edema by inhibiting renal sodium reabsorption .

- Pharmacological Insight : The sulfonamide group enhances binding to carbonic anhydrase, whereas the carboxylic acid in the target compound may alter solubility and receptor interactions.

IDRA 21 (7-Chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine)

- Structure : Benzothiadiazine core with methyl and chlorine substituents.

- Key Differences : Shares the 1,1-dioxo motif but lacks a carboxylic acid. Instead, it has a methyl group at position 3 and chlorine at position 7.

- Applications : Acts as a cognitive enhancer by attenuating AMPA receptor desensitization. The sulfone groups are critical for modulating receptor kinetics .

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic Acid

- Structure : Benzothiazine ring with a ketone (3-oxo) and carboxylic acid substituent.

- Key Differences : The benzothiazine ring lacks the sulfone groups present in the target compound.

- Applications: Limited data, but the carboxylic acid may facilitate use as a synthetic intermediate or in metal-chelating therapies .

2-Oxo-2H-chromene-3-carboxylic Acid (Coumarin Derivatives)

- Structure : Oxygen-containing chromene ring with a ketone and carboxylic acid.

- Key Differences : Replaces sulfur with oxygen, eliminating sulfone groups.

- Applications : Coumarin derivatives are explored for anticoagulant, antimicrobial, and fluorescent properties. The absence of sulfur reduces electron-withdrawing effects, altering reactivity .

Comparative Data Table

*Inferred from structural analogs.

Research Findings and Implications

- Synthetic Challenges : The sulfone and carboxylic acid groups in the target compound may complicate synthesis, requiring controlled oxidation steps (e.g., using hydrogen peroxide) and protective group strategies .

- Biological Activity: Structural similarities to hydrochlorothiazide suggest possible diuretic activity, but the carboxylic acid could shift selectivity toward non-renal targets, such as ion channels or enzymes .

- Crystallography : Programs like SHELXL () are critical for resolving the stereochemistry of such compounds, particularly in confirming sulfone group geometry .

Biological Activity

1,1-Dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has a unique structure characterized by a thiochromene core with dioxo and carboxylic acid functional groups. The synthesis typically involves cyclization reactions of thiochromanone derivatives with oxidizing agents under controlled conditions, often utilizing solvents like dichloromethane or acetonitrile .

Antimicrobial Properties

Research indicates that derivatives of thiochromene compounds exhibit significant antibacterial activity. For instance, studies have shown that certain thiochromene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

| Compound | Activity | Reference |

|---|---|---|

| Thiochromene Derivative A | Moderate antibacterial against E. coli | |

| Thiochromene Derivative B | Strong antifungal against C. albicans |

Antioxidant Effects

The sulfone group in this compound is believed to contribute to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, which can lead to various diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Receptors : It has been identified as a selective antagonist for the human α1D adrenoceptor (α1D-AR), which is involved in various physiological responses including vascular contraction and neurotransmitter release .

- Oxidative Stress Modulation : The compound’s ability to participate in redox reactions suggests it could influence cellular signaling pathways related to oxidative stress management .

Study on Antagonistic Activity

A study focused on the structure-activity relationship (SAR) of thiochromene derivatives found that modifications in the molecular structure significantly enhanced the binding affinity for α1D-AR. The findings suggest that specific substitutions can lead to improved selectivity and potency against other adrenergic receptors .

In Vivo Studies

In vivo studies demonstrated that certain thiochromene derivatives reduced inflammation in animal models of arthritis, highlighting their potential therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for 1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid, and how can intermediates be validated?

Methodological Answer: The synthesis typically involves cyclization of a thiophene precursor followed by oxidation to introduce the dioxo moiety. Key steps include:

- Thiophene ring formation : Use a Friedel-Crafts acylation or Mitsunobu reaction to construct the thiochromene scaffold.

- Oxidation : Sulfur oxidation to sulfone (1,1-dioxo) can be achieved using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–7) to avoid over-oxidation .

- Carboxylic acid introduction : Direct carboxylation via Kolbe-Schmitt reaction or late-stage functionalization using palladium-catalyzed cross-coupling.

Intermediate Validation : Monitor reaction progress via TLC and HPLC. Confirm intermediates using LC-MS (for molecular weight) and H/C NMR (for regioselectivity). For example, the 3,4-dihydro intermediate should show characteristic methylene proton signals at δ 2.8–3.2 ppm .

Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., dihydro protons at δ 2.5–3.5 ppm) and confirm the sulfone group (no sulfur-related deshielding). COSY and HSQC resolve coupling patterns and carbon-proton correlations .

- IR Spectroscopy : Detect sulfone (S=O stretching at 1150–1300 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) .

- X-ray Crystallography : Resolve the planar thiochromene core and dihedral angles between the sulfone and carboxylic acid groups. Precipitate single crystals via slow evaporation in ethanol/water (7:3) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitutions or enzyme interactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C-7 carboxylic acid as a hydrogen-bond donor). Fukui indices identify nucleophilic attack susceptibility at the sulfone-adjacent carbon .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., cyclooxygenase-2). The sulfone group may stabilize interactions via dipole-dipole forces, while the carboxylic acid participates in salt bridges .

- MD Simulations : Assess stability in aqueous environments (TIP3P water model) to evaluate solubility, critical for bioavailability studies .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. inactive results) be systematically addressed?

Methodological Answer:

- Standardized Assays : Replicate studies using consistent protocols (e.g., broth microdilution for MIC values against S. aureus ATCC 25923). Control variables include inoculum size (5 × 10 CFU/mL) and DMSO concentration (<1%) .

- Metabolomic Profiling : Use LC-HRMS to identify degradation products in cell culture media. For example, ester hydrolysis of the carboxylic acid may reduce activity .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl ester or amide derivatives) to isolate the pharmacophore. A 2022 study showed ester derivatives of related chromenones lost 90% activity, implicating free carboxylic acid as essential .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., C-3 vs. C-5 substitution)?

Methodological Answer:

- Directing Groups : Introduce a transient nitro group at C-5 to block electrophilic substitution. After functionalization at C-3, reduce the nitro group via catalytic hydrogenation (Pd/C, H) .

- Metal Catalysis : Use Cu(I)-mediated Ullmann coupling for C-3 arylation. A 2024 study achieved 85% yield with 2-bromopyridine using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C .

- Protection/Deprotection : Protect the carboxylic acid as a methyl ester (via SOCl/MeOH) to prevent undesired side reactions. Deprotect with LiOH/THF/HO post-functionalization .

Q. How does the sulfone group influence the compound’s photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : The sulfone group red-shifts absorption (λmax ≈ 320 nm in methanol) due to extended conjugation. Compare with non-oxidized thiochromene (λmax ≈ 280 nm) .

- Fluorescence Quenching : Sulfone’s electron-withdrawing effect reduces quantum yield (ΦF < 0.1 vs. ΦF ≈ 0.3 for sulfide analogs). Measure in degassed acetonitrile to exclude oxygen interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.